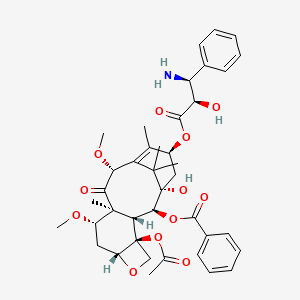

DeBoc-Cabazitaxel

Description

Historical Context of Taxane (B156437) Chemical Discoveries and Semi-synthesis Challenges

The history of taxanes began in the second half of the 20th century with the identification of paclitaxel (B517696) (Taxol) as a potent cytotoxic agent isolated from the bark of the Pacific yew tree, Taxus brevifolia. nih.govnih.gov This discovery was a landmark event, but it also presented a significant supply crisis. The low abundance of paclitaxel in the yew bark meant that harvesting the slow-growing trees on a large scale was environmentally unsustainable and insufficient to meet research and clinical demands. nih.govscripps.edu

These supply limitations spurred intense research into alternative production methods. While total synthesis of the complex taxane structure was achieved by multiple research groups, these routes were often too long, intricate, and inefficient for large-scale production. nih.govmdpi.com The pivotal breakthrough came with the development of semi-synthesis. Researchers discovered that 10-deacetylbaccatin III (10-DAB III), a more abundant and structurally related taxane, could be efficiently extracted from the needles of the European yew (Taxus baccata), a renewable resource. nih.govscripps.edu This precursor, which contains the core taxane skeleton, can be chemically modified to produce paclitaxel and other derivatives. nih.gov This semi-synthetic approach resolved the supply issue and paved the way for the development of next-generation taxanes. scripps.edu

Overview of Semisynthetic Taxane Derivatives Relevant to Research

The advent of semi-synthesis enabled the creation of a portfolio of taxane analogues, designed to improve upon the properties of the parent compound, paclitaxel. The most prominent early derivative is docetaxel (B913), a semisynthetic analogue that showed improved water solubility and, in some contexts, greater potency. nih.govnih.gov

More recently, research has focused on developing taxanes that can overcome mechanisms of cellular resistance. Cabazitaxel (B1684091) is a second-generation, semisynthetic taxane developed from 10-deacetylbaccatin III. frontiersin.orgcaymanchem.com It was specifically designed to have a low affinity for P-glycoprotein, a cellular efflux pump that is a major contributor to multidrug resistance in cancer cells. frontiersin.org

The synthesis of these complex molecules is a multi-step process that often involves the use of protecting groups to prevent unwanted side reactions. A key compound related to the synthesis of Cabazitaxel is De-boc Cabazitaxel . This compound is the direct precursor to Cabazitaxel before the final N-tert-butoxycarbonylation step, or it can be an impurity formed if the tert-butoxycarbonyl (Boc) protecting group on the side chain is prematurely removed. lktlabs.comclearsynth.com As such, De-boc Cabazitaxel, also known as Cabazitaxel Impurity IV, is a critical molecule in the context of Cabazitaxel's chemical synthesis and purification. lktlabs.comresearchgate.net It has also found utility in academic research for the synthesis of tubulin-targeting fluorescent dyes. lktlabs.com

Table 1: Comparison of Key Taxane Derivatives

| Compound | Parent Source | Key Structural Difference from Paclitaxel | Relevance |

|---|---|---|---|

| Paclitaxel | Taxus brevifolia (originally), now semi-synthesis | N/A (Parent compound) | First-in-class microtubule stabilizer. nih.gov |

| Docetaxel | Semi-synthetic from 10-DAB III | Different C-10 and C-13 side chain substituents. nih.gov | Second major taxane, improved water solubility. nih.gov |

| Cabazitaxel | Semi-synthetic from 10-DAB III | Two methoxy (B1213986) groups at C-7 and C-10; different side chain. frontiersin.org | Second-generation taxane with low affinity for P-gp. frontiersin.orgcaymanchem.com |

| De-boc Cabazitaxel | Synthetic intermediate/impurity | Lacks the tert-butoxycarbonyl (Boc) group of Cabazitaxel. lktlabs.comresearchgate.net | Precursor/impurity in Cabazitaxel synthesis. clearsynth.com |

Fundamental Chemical Principles of Taxane Scaffolds

Taxanes are classified as diterpenes, and their chemical structure is among the most complex of all natural products. nih.govnih.gov The defining feature of the class is the taxane skeleton, a tricyclic 6/8/6-membered ring system, which is fused to a four-membered oxetane (B1205548) ring. nih.gov This core scaffold is responsible for the molecule's unique three-dimensional shape. nih.gov

Essential for the biological activity of taxanes like paclitaxel and its derivatives is the ester side chain attached at the C-13 position of the taxane ring. nih.gov Modifications to this side chain and to the functional groups on the main ring system have been the primary strategy for developing new analogues with different pharmacological properties.

The chemical structure of Cabazitaxel is distinguished from other taxanes by the presence of two methoxy groups at the C-7 and C-10 positions, where paclitaxel has a hydroxyl and an acetyl group, respectively. frontiersin.org Its C-13 side chain features a tert-butoxycarbonyl (Boc) group attached to the amine.

De-boc Cabazitaxel is structurally identical to Cabazitaxel with one critical exception: it lacks the Boc protecting group on the C-13 side chain's nitrogen atom. researchgate.net Instead, it possesses a primary amine (-NH2) at this position. This seemingly small difference results in a significant change in the molecule's chemical properties, such as its polarity and reactivity. The name "De-boc" explicitly refers to this removal of the Boc group.

Table 2: Chemical Data for De-boc Cabazitaxel

| Property | Value |

|---|---|

| CAS Number | 1638286-64-2 lktlabs.comclearsynth.com |

| Synonyms | Cabazitaxel Impurity IV, Cabazitaxel Amine, Cabazitaxel Des-t-BOC Impurity lktlabs.comresearchgate.net |

| Molecular Formula | C40H49NO12 lktlabs.com |

| Formula Weight | 735.8 g/mol lktlabs.com |

| Chemical Structure | Structurally identical to Cabazitaxel but with a primary amine in place of the N-Boc group on the C-13 side chain. researchgate.net |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 10-deacetylbaccatin III (10-DAB III) |

| Cabazitaxel |

| De-boc Cabazitaxel |

| Docetaxel |

Structure

2D Structure

Propriétés

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H49NO12/c1-21-25(51-36(46)30(43)29(41)23-14-10-8-11-15-23)19-40(47)34(52-35(45)24-16-12-9-13-17-24)32-38(5,33(44)31(49-7)28(21)37(40,3)4)26(48-6)18-27-39(32,20-50-27)53-22(2)42/h8-17,25-27,29-32,34,43,47H,18-20,41H2,1-7H3/t25-,26-,27+,29-,30+,31+,32-,34-,38+,39-,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJGHPJYUCCBGB-KWIOUIIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H49NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

735.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Protective Group Chemistry in Complex Organic Synthesis: the Role of the Boc Group

The tert-Butoxycarbonyl (Boc) Group: Chemical Properties and Rationale for Amine Protection in Drug Synthesis

The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in the production of pharmaceuticals. bzchemicals.comjk-sci.com Its popularity stems from its stability under a wide range of reaction conditions, including those involving nucleophiles and bases, and its resistance to catalytic hydrogenolysis. bzchemicals.comnih.gov The Boc group transforms the nucleophilic amine into a non-nucleophilic carbamate (B1207046), thus preventing unwanted side reactions. researchgate.netorganic-chemistry.org Its primary vulnerability is to acidic conditions, which allows for its selective removal. bzchemicals.comwikipedia.org This acid-lability is a key feature that is exploited in many synthetic pathways.

Methodologies for Boc Group Introduction

The introduction of a Boc group onto an amine, known as N-Boc protection, is a common and generally high-yielding transformation. fishersci.co.uk

The most common reagent for N-Boc protection is di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride. bzchemicals.comjk-sci.com The reaction is typically carried out in the presence of a base. fishersci.co.uk A variety of solvents can be used, including tetrahydrofuran (B95107) (THF), acetonitrile, water, or mixtures thereof. bzchemicals.comfishersci.co.uk Common bases include sodium hydroxide, sodium bicarbonate, and 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.uk The reaction conditions are generally mild, often proceeding at room temperature or with moderate heating. bzchemicals.comfishersci.co.uk

Interactive Table: Common Conditions for N-Boc Protection

| Reagent | Base | Solvent(s) | Temperature |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide, DMAP, Sodium bicarbonate | Water, THF, Acetonitrile, Dioxane, Methanol (B129727), Chloroform/Water (biphasic) | Room Temperature to 40°C |

| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) | Triethylamine | Aqueous Dioxane or Acetone | Room Temperature |

This table summarizes common reagents and conditions for the N-Boc protection of amines.

In molecules with existing stereocenters, the conditions for Boc protection are generally mild enough to avoid racemization. However, in certain complex syntheses, particularly those involving chiral catalysts for other transformations, the steric bulk of the Boc group can influence the stereochemical outcome of subsequent reactions. acs.org The large tert-butyl group can direct incoming reagents to a specific face of the molecule, thereby controlling the formation of new stereocenters. Careful consideration of these steric interactions is crucial for achieving the desired stereoisomer. acs.org

Reagents and Reaction Conditions for N-Boc Protection

Mechanisms and Conditions for Boc Group Deprotection

The removal of the Boc group, or deprotection, is most commonly achieved under acidic conditions. wikipedia.orgfishersci.co.uk This step is critical in the final stages of a synthesis to unmask the amine functionality. In the context of Cabazitaxel (B1684091) synthesis, incomplete deprotection or side reactions can lead to the formation of impurities like De-boc Cabazitaxel. lktlabs.comsynzeal.com

The acid-catalyzed removal of the Boc group proceeds through the protonation of the carbamate carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. jk-sci.com This carbamic acid then readily decarboxylates to yield the free amine and carbon dioxide. jk-sci.com

Strong acids are typically employed for this purpose. wikipedia.org A common method involves the use of trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). jk-sci.comwikipedia.org Another widely used reagent is hydrochloric acid (HCl) in a solvent such as methanol, ethyl acetate (B1210297), or dioxane. wikipedia.orgfishersci.co.uk The reaction is usually fast and occurs at room temperature. fishersci.co.uk In some cases, to prevent the reactive tert-butyl cation from causing side reactions with other nucleophilic groups in the molecule, scavenger reagents like anisole (B1667542) or thioanisole (B89551) may be added. wikipedia.org

Interactive Table: Common Reagents for Acid-Labile Boc Deprotection

| Reagent | Solvent(s) | Temperature |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature |

| Hydrochloric acid (HCl) | Methanol, Ethyl Acetate, Dioxane | Room Temperature |

| Formic acid, Acetic acid, p-Toluenesulfonic acid | Water, Organic Solvents | Varies |

This table summarizes common reagents and conditions for the acid-labile deprotection of N-Boc protected amines.

The synthesis of Cabazitaxel involves the use of protecting groups, and the deprotection step is crucial for obtaining the final active pharmaceutical ingredient. google.comgoogleapis.com The presence of "De-boc Cabazitaxel" as an impurity indicates that the amine at a specific position of the side chain, which was protected by a Boc group, has been deprotected. lktlabs.comsynzeal.comcaymanchem.com

Selective Cleavage Strategies for Boc in Multi-functionalized Molecules

The tert-butyloxycarbonyl (Boc) group is one of the most prevalent protecting groups for amines in organic synthesis, particularly in the construction of complex pharmaceuticals and natural products. numberanalytics.com Its popularity stems from its stability under a wide range of conditions, including basic hydrolysis and catalytic hydrogenation, while being readily removable under specific acidic conditions. total-synthesis.com This orthogonality to other common protecting groups, such as Fmoc (removed with base) and Cbz (removed by hydrogenation), is crucial in multi-step synthetic sequences. total-synthesis.com However, in molecules with multiple sensitive functional groups, such as the semi-synthetic taxane (B156437) Cabazitaxel, the non-selective removal of the Boc group can lead to undesired side products. rsc.orgnih.gov Therefore, the development and application of selective cleavage strategies are of paramount importance.

The primary product resulting from the cleavage of the Boc group from Cabazitaxel is known as De-boc Cabazitaxel. lktlabs.comchemicea.com This compound is often identified as a potential impurity in the manufacturing process of Cabazitaxel, underscoring the industrial relevance of controlled deprotection. medkoo.comcaymanchem.comusbio.net

Research Findings on Selective Boc Cleavage:

The most common method for Boc deprotection involves the use of strong acids. jk-sci.com

Acid-Catalyzed Deprotection: Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in methanol or dioxane are standard reagents for Boc removal. jk-sci.comwikipedia.org The mechanism proceeds through the protonation of the carbamate's carbonyl oxygen. commonorganicchemistry.commasterorganicchemistry.com This is followed by the fragmentation of the protonated intermediate into a stable tertiary carbocation (the tert-butyl cation), which typically decomposes into isobutene gas, and a carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com The carbamic acid is unstable and rapidly decarboxylates to release carbon dioxide and the free amine. commonorganicchemistry.commasterorganicchemistry.com A potential complication of this method is the tendency of the highly reactive tert-butyl cation to alkylate other nucleophilic sites within the molecule; this can often be mitigated by using scavenger cations like anisole or thioanisole. wikipedia.org

Lewis Acid-Mediated Cleavage: Lewis acids provide an alternative pathway for Boc deprotection and can offer enhanced selectivity. acsgcipr.org The mechanism is similar to acid catalysis but involves coordination of the Lewis acid to the carbonyl oxygen rather than protonation. acsgcipr.org A variety of Lewis acids have been demonstrated to effectively cleave Boc groups, sometimes with unique selectivity:

Iron(III) Salts: Catalytic amounts of iron(III) salts have been shown to selectively cleave the N-Boc group in the presence of an N-Cbz group, highlighting a sustainable and greener approach. csic.es

Zinc Bromide (ZnBr₂): In solvents like dichloromethane, ZnBr₂ can selectively cleave secondary N-Boc groups while leaving primary N-Boc groups unaffected. jk-sci.com

Montmorillonite K10 Clay: This acidic clay can be used to selectively deprotect aromatic N-Boc groups while leaving aliphatic N-Boc amines intact. jk-sci.com

Aluminum Chloride (AlCl₃): Selective cleavage of N-Boc groups in the presence of other protecting groups can be achieved using aluminum chloride. wikipedia.org

Mild and Specialized Reagents: For substrates that are particularly sensitive to strong acidic conditions, several milder methods have been developed. These are crucial when other acid-labile groups are present in a complex molecule.

Oxalyl Chloride in Methanol: This system provides a mild and efficient method for deprotecting a diverse range of N-Boc protected substrates at room temperature. rsc.orgnih.gov It has been successfully applied to molecules with other acid-labile functionalities where traditional methods like TFA or HCl failed. rsc.org

Trimethylsilyl Iodide (TMSI): Sequential treatment with TMSI followed by methanol is another gentle procedure for Boc deprotection, which is particularly useful when other methods prove too harsh for the substrate. wikipedia.org

Synthetic Pathways to Cabazitaxel and the Generation of De Boc Cabazitaxel

Strategies for the Semisynthesis of Cabazitaxel (B1684091) from Precursor Taxoids (e.g., 10-Deacetylbaccatin III)

Cabazitaxel, a second-generation taxane (B156437), is produced via semisynthesis, starting from a naturally occurring precursor extracted from the needles of yew trees (Taxus species). allfordrugs.comgoogle.com The most common and economically viable starting material is 10-Deacetylbaccatin III (10-DAB), a complex diterpene with the core taxane skeleton. allfordrugs.comresearchgate.netbjmu.edu.cn

The semisynthetic process to convert 10-DAB into Cabazitaxel involves a multi-step sequence of chemical reactions. A general, simplified strategy includes the following key stages: google.comgoogle.comgoogleapis.com

Selective Protection of Hydroxyl Groups: The 10-DAB molecule possesses several hydroxyl (-OH) groups at various positions (C7, C10, C13). To achieve the desired chemical modifications, the hydroxyl groups at the C7 and C10 positions must be selectively protected to prevent them from reacting in subsequent steps. This is typically accomplished using protecting agents like trichloroethoxycarbonyl (TROC) or other suitable groups. google.comgoogleapis.com

Side-Chain Attachment: The crucial C13 hydroxyl group is then esterified (coupled) with a protected side-chain precursor. This side chain is essential for the compound's biological activity. The side-chain precursor is often a β-lactam or an oxazolidine (B1195125) carboxylic acid derivative, which itself contains a protected amine group. google.comgoogleapis.com

Deprotection of C7 and C10: Following the side-chain coupling, the protecting groups at the C7 and C10 positions are removed. googleapis.com

Methylation: The newly deprotected hydroxyl groups at C7 and C10 are then methylated (addition of a methyl group, -CH3) to yield the characteristic dimethoxy structure of Cabazitaxel. google.comgoogle.com This step distinguishes Cabazitaxel from its predecessor, Docetaxel (B913), which has hydroxyl groups at these positions. google.com

Final Deprotection: The final step involves the removal of the protecting group from the amine function on the C13 side chain to yield the final Cabazitaxel molecule. google.com

Identification of Key Synthetic Intermediates in Cabazitaxel Manufacturing Processes

Throughout the manufacturing process of Cabazitaxel, several key chemical compounds are formed and isolated as intermediates. These intermediates represent distinct stages in the synthetic pathway from the starting material to the final active pharmaceutical ingredient. The identification and characterization of these molecules are critical for process control and optimization.

Some of the pivotal intermediates in various patented or described synthetic routes include:

7,10-Di-TROC-10-Deacetylbaccatin III: This intermediate is formed after the selective protection of the C7 and C10 hydroxyl groups of 10-DAB using the trichloroethoxycarbonyl (TROC) protecting group. googleapis.com

Protected Side-Chain Precursors: A crucial component is the C13 side chain, which is synthesized separately and then coupled to the taxane core. An example is (4S,5R)-3-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)-4-phenyloxazolidine-5-carboxylic acid, which serves as a precursor for the side chain. google.com

Side-Chain Coupled Taxane: After the esterification reaction, an intermediate is formed where the protected side chain is attached at the C13 position of the protected 10-DAB core. An example is 7,10-Di-TROC-Cabazitaxel, where the side chain is attached, but the C7, C10, and side-chain amine groups are still protected.

7,10-Dihydroxy Intermediate: After the removal of the C7 and C10 protecting groups, an intermediate with free hydroxyl groups at these positions is generated, which is then ready for methylation. googleapis.com

Boc-Protected Cabazitaxel: This is the immediate precursor to Cabazitaxel, where the taxane core is fully formed, but the amine on the side chain is still protected by the tert-Butoxycarbonyl (Boc) group. google.comrsc.org

The following table summarizes some key intermediates involved in Cabazitaxel synthesis.

| Intermediate Name | Role in Synthesis | Reference |

| 10-Deacetylbaccatin III (10-DAB) | Natural precursor and starting material | allfordrugs.com |

| 7,10-Di-TROC-10-Deacetylbaccatin III | Protected taxane core, ready for side-chain coupling | googleapis.com |

| (4S,5R)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidinecarboxylic acid | Protected side-chain precursor for coupling at C13 | google.com |

| Boc-Protected Cabazitaxel | Immediate precursor before final deprotection step | google.comrsc.org |

Role of Boc Protection in Cabazitaxel's Amine-Containing Side Chain Synthesis

The side chain of Cabazitaxel contains a primary amine (-NH2) group that is critical for the molecule's final structure but highly reactive during synthesis. To prevent this amine from participating in unwanted side reactions, a protecting group is employed. The most common choice for this purpose in taxane synthesis is the tert-Butoxycarbonyl group, abbreviated as Boc. rsc.orggoogle.com

The Boc group is an ideal choice for several reasons: rsc.orgorganic-chemistry.org

Stability: It is stable under a wide range of reaction conditions, particularly to most nucleophiles and bases, which are often used in other steps of the synthesis.

Orthogonality: Its stability to base allows for an orthogonal protection strategy. This means other protecting groups used in the synthesis (like those on the taxane core) can be removed using different chemical conditions without affecting the Boc group.

Facile Cleavage: The Boc group can be reliably and cleanly removed under specific acidic conditions, most commonly with trifluoroacetic acid (TFA). nih.govmdpi.comjelsciences.com This deprotection step is typically the final transformation to yield the active drug molecule.

The process involves reacting the amine on the side-chain precursor with di-tert-butyl dicarbonate (B1257347) (Boc2O). organic-chemistry.org This converts the reactive amine into a much less reactive carbamate (B1207046), effectively "masking" it. Once all other synthetic modifications to the molecule are complete, the Boc group is removed to unveil the primary amine, finalizing the synthesis of Cabazitaxel. google.comnih.gov

De-boc Cabazitaxel as a Defined Synthetic Intermediate

Chemical Derivation of De-boc Cabazitaxel via Boc Deprotection

De-boc Cabazitaxel is the chemical entity that results from the removal of the Boc protecting group from the C13 side chain of its immediate precursor, Boc-protected Cabazitaxel. This deprotection is a deliberate and essential final step in the synthetic pathway to produce Cabazitaxel.

The chemical reaction for this transformation involves treating the Boc-protected Cabazitaxel with a strong acid. nih.govjelsciences.com Trifluoroacetic acid (TFA) is commonly used for this purpose, often in a solvent like dichloromethane (B109758) (DCM). nih.govmdpi.com The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the collapse of the intermediate to release the stable tert-butyl cation, carbon dioxide, and the free amine of the side chain, which is De-boc Cabazitaxel (Cabazitaxel itself).

For example, a patent describes the final deprotection step as reacting the protected compound in an ethanol (B145695) solution with hydrochloric acid at 0°C to obtain Cabazitaxel. google.com Thus, De-boc Cabazitaxel is the intended, final product of the synthesis.

Occurrence and Characterization of De-boc Cabazitaxel as a Process-Related Impurity in Synthesis

While De-boc Cabazitaxel is the desired final product, it can also be classified as a potential impurity in commercial preparations of Cabazitaxel. lktlabs.comcaymanchem.commedkoo.com This typically refers to instances where it is present in the final drug substance alongside other related substances. More critically, its precursor, Boc-protected Cabazitaxel, can be an impurity if the final deprotection step is incomplete.

Conversely, another process-related impurity, identified as CRS-1 in one study, is the Boc-deprotected version of an earlier intermediate. acs.org This occurs if the Boc group is prematurely removed during an acidic treatment step prior to the final deprotection. acs.org

The characterization and quantification of impurities are crucial for ensuring the safety and purity of the final pharmaceutical product. De-boc Cabazitaxel, also known as Cabazitaxel Impurity IV, is identified and monitored using advanced analytical techniques. caymanchem.commedkoo.com

High-Performance Liquid Chromatography (HPLC): RP-HPLC methods are developed to separate Cabazitaxel from its related substances, including any unreacted intermediates or side products. orientjchem.org

Mass Spectrometry (MS): LC-MS is used to determine the molecular weight of impurities, confirming their identity. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, impurities can be isolated and analyzed by NMR. researchgate.netdoaj.org

The control of such impurities is managed by optimizing reaction conditions, such as ensuring the complete conversion of Boc-protected Cabazitaxel in the final deprotection step, and through robust purification methods for the final active pharmaceutical ingredient. google.comacs.org

Analytical and Spectroscopic Characterization of Taxane Synthetic Intermediates

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating De-boc Cabazitaxel (B1684091) from the main compound and other related substances, allowing for precise purity assessment.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) mode, is the cornerstone technique for the impurity profiling of Cabazitaxel and its intermediates. phmethods.netresearchgate.net The development of a stability-indicating HPLC method is crucial for separating De-boc Cabazitaxel from the API and other process-related impurities or degradation products. phmethods.netacs.org

Method development involves a systematic approach, optimizing parameters such as the column type, mobile phase composition, pH, and gradient slope to achieve adequate separation of all relevant compounds. chromatographyonline.com For instance, a gradient reverse-phase liquid chromatography method can be employed to detect and quantify various related substances generated during the manufacturing process of Cabazitaxel. acs.org Research has described validated RP-HPLC methods for determining related substances in Cabazitaxel, specifying the necessary chromatographic conditions to ensure specificity, accuracy, and reproducibility. orientjchem.org These methods are sensitive enough to detect and quantify impurities at levels as low as 0.002% to 0.1%. researchgate.netorientjchem.org

| Parameter | Description | Reference |

|---|---|---|

| Column | Zorbax SB C18 or equivalent | orientjchem.org |

| Mobile Phase A | pH 3.0 Phosphate (B84403) buffer | orientjchem.org |

| Mobile Phase B | Acetonitrile | orientjchem.org |

| Mode | Gradient Elution | acs.org |

| Flow Rate | ~0.8 mL/min | orientjchem.org |

| Detection | UV at 220 nm or 230 nm | phmethods.netorientjchem.org |

| LOD/LOQ | As low as 0.002% / 0.007% for specific impurities | orientjchem.org |

The synthesis of taxane (B156437) intermediates can involve various organic solvents and reagents that may persist as volatile byproducts or impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of these volatile compounds. jfda-online.comnih.gov The method combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry. researchgate.net

In the context of De-boc Cabazitaxel synthesis, GC-MS would be employed to analyze for residual solvents (e.g., acetone, ethanol) or volatile byproducts from side reactions. nih.gov Headspace sampling techniques, such as headspace solid-phase microextraction (HS-SPME), can be coupled with GC-MS to effectively isolate volatile analytes from the sample matrix before analysis. mdpi.commdpi.com The identification of these volatile species is critical for process optimization and ensuring the final product meets stringent regulatory requirements for residual solvents.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

Spectroscopic Methods for Structural Elucidation of Intermediates

Spectroscopic techniques are vital for the unambiguous confirmation of the chemical structure of synthetic intermediates like De-boc Cabazitaxel.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules. libretexts.org A complete and unambiguous assignment of ¹H and ¹³C NMR signals is essential to confirm the identity of De-boc Cabazitaxel and distinguish it from other isomers and related substances. acs.orgpreprints.org

The key structural difference between De-boc Cabazitaxel and its immediate precursor is the absence of the tert-butoxycarbonyl (Boc) protecting group and the presence of a primary amine. clearsynth.com This difference is readily observed in the NMR spectra. beilstein-journals.org The ¹H NMR spectrum of the Boc-protected precursor would show a characteristic sharp singlet for the nine equivalent protons of the tert-butyl group, typically appearing around δ 1.45-1.47 ppm. beilstein-journals.orgresearchgate.net The ¹³C NMR spectrum would show corresponding signals for the quaternary and methyl carbons of the Boc group. In the spectra of De-boc Cabazitaxel, these signals are absent. Instead, signals corresponding to the primary amine group (–NH₂) appear. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are used to assign all proton and carbon signals unequivocally. preprints.orgpageplace.de

| Group | Boc-Protected Precursor (Expected δ) | De-boc Cabazitaxel (Expected δ) | Reference |

|---|---|---|---|

| Boc (-C(CH₃)₃) | ~1.45 ppm (singlet, 9H) | Absent | beilstein-journals.orgresearchgate.net |

| Amine (-NH₂) | Absent (Amide N-H present) | Present (variable shift) | clearsynth.com |

Mass Spectrometry (MS) is a critical tool for determining the molecular weight of synthetic intermediates and providing structural information through fragmentation analysis. acs.orgnih.gov For De-boc Cabazitaxel, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, allowing for the determination of its elemental composition (C₄₀H₄₉NO₁₂). acs.org

The measured molecular weight for De-boc Cabazitaxel is approximately 735.8 g/mol . caymanchem.compharmaffiliates.com This is 100.05 atomic mass units less than its N-Boc protected precursor, which corresponds precisely to the mass of the Boc group (C₅H₈O₂). Tandem MS (MS/MS) experiments provide further structural confirmation by analyzing the fragmentation patterns of the molecule. uab.edu The fragmentation of the Boc-protected precursor is often characterized by the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). doaj.org The absence of these specific fragmentation pathways in the MS/MS spectrum of a sample confirms the removal of the Boc group and the formation of De-boc Cabazitaxel.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₄₀H₄₉NO₁₂ | caymanchem.com |

| Molecular Weight (Monoisotopic) | 735.3204 g/mol | caymanchem.com |

| Molecular Weight (Average) | 735.82 g/mol | pharmaffiliates.com |

| Key Precursor Fragmentation | Loss of Boc group (100 Da) | doaj.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of molecules. nih.gov

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify specific functional groups based on their characteristic vibrational frequencies. drawellanalytical.com In the analysis of De-boc Cabazitaxel, the IR spectrum would be compared to that of its Boc-protected precursor. The precursor's spectrum would show a strong absorption band for the urethane (B1682113) carbonyl (C=O) of the Boc group, typically in the range of 1680-1740 cm⁻¹. beilstein-journals.orgresearchgate.net The spectrum of De-boc Cabazitaxel would be marked by the disappearance of this carbonyl peak and the appearance of N-H stretching vibrations characteristic of a primary amine (typically two bands in the 3300-3500 cm⁻¹ region).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. mt.com It is useful for analyzing compounds containing chromophores. libretexts.org In De-boc Cabazitaxel, the primary chromophores are the benzoyl group and the phenyl group on the side chain. These groups give rise to characteristic absorption maxima (λmax). mt.com While the removal of the Boc group does not fundamentally alter these primary chromophores, subtle shifts in the absorption spectrum can be observed. The technique is primarily used for quantitative analysis via a calibration curve once the identity of the compound has been confirmed. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Development and Validation of Analytical Methods for De-boc Cabazitaxel

The accurate identification and quantification of synthetic intermediates and potential impurities are critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). De-boc Cabazitaxel, also known as Cabazitaxel Amine, is a key intermediate and a potential impurity in the commercial synthesis of the antineoplastic agent Cabazitaxel. clearsynth.comsynzeal.commedkoo.comcaymanchem.comlktlabs.com Its chemical name is [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate. clearsynth.com The development of robust and validated analytical methods is therefore essential for its monitoring and control during the manufacturing process of Cabazitaxel, supporting applications for quality control (QC), Abbreviated New Drug Applications (ANDA), and commercial production. clearsynth.comsynzeal.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), particularly in reverse-phase (RP) mode, are the most widely used techniques for the analysis of Cabazitaxel and its related substances, including De-boc Cabazitaxel. researchgate.netjocpr.compharmainfo.in These methods offer high sensitivity, specificity, and resolution, allowing for the effective separation of the main compound from its impurities. wisdomlib.org

Research has led to the development of several stability-indicating RP-HPLC and UPLC methods capable of separating and quantifying Cabazitaxel from its process-related impurities and degradation products. pharmainfo.inrjptonline.org These methods are crucial for assessing the purity of the API and are validated according to the International Conference on Harmonisation (ICH) guidelines to ensure their reliability. rjptonline.org The chromatographic conditions are carefully optimized to achieve efficient separation.

Detailed Research Findings

Various studies have established specific chromatographic conditions for the analysis of Cabazitaxel and its impurities. A common approach involves using a C18 stationary phase with a mobile phase consisting of an aqueous buffer (such as phosphate or ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier, typically acetonitrile. researchgate.netrjptonline.orgorientjchem.org A gradient elution is often employed to effectively separate a wide range of impurities with different polarities, including the more polar De-boc Cabazitaxel, from the parent drug. wisdomlib.orgrjptonline.org

The following table summarizes typical chromatographic conditions reported in the literature for methods capable of analyzing Cabazitaxel and its related substances, such as De-boc Cabazitaxel.

Table 1: Chromatographic Conditions for the Analysis of Cabazitaxel and Related Impurities

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

|---|---|---|---|---|

| Technique | RP-HPLC | RP-HPLC | UPLC | RP-HPLC |

| Column | Sunfire C18 (150 x 4.6 mm, 3.5 µm) researchgate.net | Zorbax SB C18 (100mm x 3.0mm, 1.8µm) orientjchem.org | Acquity UPLC BEH shield RP18 (100mm x 2.1mm, 1.7µm) pharmainfo.in | Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm) jocpr.com |

| Mobile Phase | A: 0.05 M KH₂PO₄ + 0.2% 1-octane sulphonic acid (pH 2.0)B: Acetonitrile researchgate.net | A: Phosphate buffer (pH 3.0)B: Acetonitrile orientjchem.org | A: KH₂PO₄/Methanol (B129727)/Acetonitrile (75/15/10, v/v/v)B: Acetonitrile/Water (80/20, v/v) pharmainfo.in | 0.1M NaH₂PO₄ and Methanol (60:40, v/v) jocpr.com |

| Elution Mode | Gradient researchgate.net | Gradient orientjchem.org | Gradient pharmainfo.in | Isocratic jocpr.com |

| Flow Rate | 1.3 mL/min researchgate.net | 0.8 mL/min orientjchem.org | 0.5 mL/min pharmainfo.in | 1.0 mL/min jocpr.com |

| Detection (UV) | 230 nm researchgate.net | 220 nm orientjchem.org | 228 nm pharmainfo.in | 254 nm jocpr.com |

| Column Temp. | 30°C researchgate.net | 40°C orientjchem.org | 30°C pharmainfo.in | 30°C jocpr.com |

| Injection Vol. | 10 µL rjptonline.org | 3 µL orientjchem.org | Not Specified | 10 µL jocpr.com |

Method validation is a critical component that demonstrates the suitability of an analytical procedure for its intended purpose. For De-boc Cabazitaxel, this involves assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). rjptonline.org Specificity is often confirmed through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light to ensure that the method can resolve the analyte from any potential degradants. pharmainfo.inphmethods.net

The validation data from various studies on Cabazitaxel provide a framework for the expected performance of methods for its impurities. For instance, methods are shown to be linear over a specific concentration range with high correlation coefficients (R² > 0.999). jocpr.comresearchgate.net The sensitivity of these methods is demonstrated by low LOD and LOQ values, which are essential for quantifying impurities at trace levels. jocpr.compharmainfo.in

The following table presents a compilation of validation parameters from developed analytical methods for Cabazitaxel, which are indicative of the performance expected for the quantification of its impurities.

Table 2: Summary of Method Validation Parameters

| Parameter | Finding 1 | Finding 2 | Finding 3 | Finding 4 |

|---|---|---|---|---|

| Linearity Range | 24-72 µg/mL jocpr.com | 30-90 µg/mL researchgate.net | 0.1–150 µg/mL researchgate.net | Not Specified |

| Correlation Coefficient (R²) | 0.9999 jocpr.com | 0.999 researchgate.net | 0.9999 researchgate.net | > 0.99 pharmainfo.in |

| LOD | 0.052 µg/mL jocpr.com | 0.398 µg/mL researchgate.net | Not Specified | 0.002 mg/mL pharmainfo.in |

| LOQ | 0.175 µg/mL jocpr.com | 1.327 µg/mL researchgate.net | Not Specified | 0.006 mg/mL pharmainfo.in |

| Accuracy (% Recovery) | 100.39 - 100.69% jocpr.com | Not Specified | Not Specified | Not Specified |

| Precision (%RSD) | < 1% jocpr.com | < 2.0% (Intraday) pharmainfo.in | < 1.0% (Intra & Interday) researchgate.net | Not Specified |

Academic Applications and Research Significance of De Boc Cabazitaxel

Utilization in Synthetic Route Optimization Studies for Cabazitaxel (B1684091)

The semi-synthesis of Cabazitaxel typically starts from 10-deacetylbaccatin III (10-DAB), a natural product extracted from the needles of yew trees. nih.govgoogleapis.com The conversion of 10-DAB to Cabazitaxel involves a multi-step process, and De-boc Cabazitaxel is a key penultimate precursor. Researchers continuously seek to enhance the efficiency, yield, and safety of this synthetic pathway.

Furthermore, alternative synthetic strategies are being explored to streamline the process. Some methods involve coupling a protected 10-DAB analogue with a phenylisoserine (B1258129) side-chain precursor to form an intermediate, which is then deprotected and methylated to yield an ester that can be converted to Cabazitaxel. googleapis.com Research into different protecting groups and coupling reagents at the De-boc Cabazitaxel stage is vital for developing more cost-effective and scalable manufacturing processes. researchgate.netgoogle.com

| Step | Description | Starting Material | Key Intermediate |

| 1 | Extraction and Purification | Yew Tree Needles | 10-Deacetylbaccatin III (10-DAB) |

| 2 | Protection of Hydroxyl Groups | 10-DAB | Protected 10-DAB |

| 3 | Side-Chain Attachment | Protected 10-DAB | Protected Cabazitaxel Intermediate |

| 4 | Methylation | Protected Cabazitaxel Intermediate | De-boc Cabazitaxel |

| 5 | Deprotection | De-boc Cabazitaxel | Cabazitaxel |

Role as a Precursor in the Rational Design and Synthesis of Novel Taxane (B156437) Analogs

De-boc Cabazitaxel serves as a valuable starting point for the synthesis of novel taxane analogs, aiming to improve upon the therapeutic properties of Cabazitaxel.

The structure of Cabazitaxel offers several sites for chemical modification to explore structure-activity relationships (SAR). De-boc Cabazitaxel provides a convenient scaffold for these modifications, as the reactive amine at the C-3' position is readily available for derivatization.

| Modification Site | Impact on Activity (General Findings) |

| C-3' Phenyl Group | Modifications can modulate potency. buffalo.edu |

| C-7 and C-10 Positions | Replacement of methoxy (B1213986) groups can lead to potent analogues. nih.govresearchgate.net |

| C-2' Position | Removal of the Boc group generally decreases activity. buffalo.edu |

Prodrugs are inactive derivatives of a drug that are converted into the active form within the body. nih.gov This approach can be used to overcome limitations of the parent drug, such as poor solubility or lack of targeted delivery. nih.govmdpi.com De-boc Cabazitaxel, with its free amino group, is an ideal candidate for creating prodrugs of Cabazitaxel.

For example, to enhance water solubility and potentially improve the pharmacokinetic profile, hydrophilic moieties can be attached to the C-3' amine. researchgate.net Researchers have explored conjugating Cabazitaxel to polymers like polyethylene (B3416737) glycol (PEG) and human serum albumin (HSA) to create nanoparticle-based delivery systems. nih.govresearchgate.net These nanoparticle formulations can improve drug solubility, prolong circulation time, and in some cases, be targeted to tumor tissues. researchgate.netnih.gov The synthesis of such conjugates often begins with a derivative like De-boc Cabazitaxel to facilitate the linking process.

Antibody-drug conjugates (ADCs) are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent. nih.gov The linker molecule that connects the antibody to the drug is a critical component of an ADC, ensuring stability in circulation and enabling the release of the payload at the target site. scripps.edu

De-boc Cabazitaxel is listed as an ADC linker component, highlighting its role in the development of next-generation cancer therapies. glpbio.commedchemexpress.com The free amino group on De-boc Cabazitaxel provides a reactive handle for attaching various linker chemistries. These linkers can be designed to be cleaved by specific enzymes present in the tumor microenvironment, leading to a targeted release of the cytotoxic Cabazitaxel payload directly at the cancer cells. This targeted approach aims to increase the therapeutic index of the drug by maximizing its effect on tumor cells while minimizing systemic toxicity. nih.gov

Design of Prodrug Candidates (e.g., for improved solubility or targeted delivery in pre-clinical models)

Investigations into the Molecular Mechanism of Action of Taxanes at the Cellular Level

Taxanes, including Cabazitaxel, exert their anticancer effects by interfering with the normal function of microtubules. nih.govtaylorandfrancis.com De-boc Cabazitaxel, as a close structural analog and immediate precursor to Cabazitaxel, can be used in in vitro studies to further elucidate the molecular details of this interaction.

Microtubules are dynamic polymers composed of α- and β-tubulin dimers that play a crucial role in cell division, maintenance of cell shape, and intracellular transport. nih.gov Taxanes bind to the β-tubulin subunit, stabilizing the microtubules and preventing their depolymerization. taylorandfrancis.comuq.edu.au This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death). taylorandfrancis.commdpi.com

| Compound | Target | Mechanism of Action | Cellular Outcome |

| Taxanes (e.g., Cabazitaxel) | β-tubulin | Inhibition of microtubule depolymerization | G2/M cell cycle arrest, Apoptosis nih.govtaylorandfrancis.com |

Cellular Effects in Pre-clinical Models (e.g., cell cycle analysis, apoptosis induction in cell lines)

The primary mechanism through which taxanes exert their anti-cancer effects is by interfering with microtubule function, leading to cell cycle arrest and subsequent apoptosis, or programmed cell death buffalo.edu. Pre-clinical studies on cabazitaxel, a second-generation taxane, have extensively documented these cellular effects in various cancer cell lines.

Research has shown that cabazitaxel treatment induces cell cycle arrest, predominantly at the G2/M phase. In studies involving human hepatocellular carcinoma (HCC) cell lines, SK-hep-1 and Huh-7, treatment with 5 nM of cabazitaxel for 48 hours resulted in a significant increase in the proportion of cells in the G2/M phase. researchgate.net Specifically, the percentage of SK-hep-1 cells in the G2/M phase increased from 5.14% to 57.77%, and for Huh-7 cells, it rose from 7.71% to 55.54%. researchgate.net This arrest is attributed to the downregulation of key regulatory proteins, including Cdc25c, Cdc2, and cyclin B1. researchgate.net Similarly, in breast cancer cell lines MCF-7 and MDA-MB-231, cabazitaxel-loaded nanocarriers were confirmed to induce G2/M phase arrest. mdpi.com This blockage of the cell cycle at the mitotic phase is a hallmark of taxane activity, preventing cancer cells from dividing and proliferating. nih.gov

Following cell cycle arrest, cabazitaxel treatment effectively induces apoptosis. In human glioma cell lines T98G and U87, fluorescence-activated cell sorting (FACS) analysis confirmed that cabazitaxel primarily induces apoptotic cell death. oncotarget.com This was also observed in castration-resistant prostate cancer (CRPC) cells, where low doses of cabazitaxel were found to induce more cell death through apoptosis compared to the first-generation taxane, docetaxel (B913). nih.gov The combination of G2/M phase arrest and the induction of apoptosis underscores the potent cytotoxic effects of cabazitaxel in pre-clinical cancer models. mdpi.comaetna.com

Table 1: Effect of Cabazitaxel on Cell Cycle Distribution in Hepatocellular Carcinoma Cell Lines Data extracted from a study on the effects of 5 nM Cabazitaxel treatment for 48 hours. researchgate.net

| Cell Line | Treatment | % of Cells in G2/M Phase |

| SK-hep-1 | Control | 5.14% |

| Cabazitaxel | 57.77% | |

| Huh-7 | Control | 7.71% |

| Cabazitaxel | 55.54% |

Pre-clinical Evaluation of Taxane Derivatives in Research Models

The pre-clinical evaluation of taxane derivatives like De-boc Cabazitaxel, which functions as a linker for antibody-drug conjugates (ADCs), relies on a cascade of in vitro and in vivo research models to determine their pharmacological properties. medchemexpress.com These evaluations are critical for understanding the potential of new compounds and their mechanisms of action before any consideration for clinical translation.

In vitro Cell-Based Assays for Biological Activity Profiling

In vitro cell-based assays are fundamental for the initial screening and biological activity profiling of taxane derivatives. These assays provide crucial data on a compound's cytotoxicity, mechanism of action, and potency against various cancer cell lines, including those resistant to other treatments. nih.gov

A primary method is the cytotoxicity assay, which measures the concentration of a drug required to inhibit cancer cell growth by 50% (IC50). For instance, the cytotoxic potential of cabazitaxel-loaded nanocarriers was demonstrated in MCF-7 and MDA-MB-231 breast cancer cells, with viability decreasing as the drug concentration increased. mdpi.com Assays like the MTS or MTT assay are commonly used to determine cell viability after a set incubation period with the test compound. oncotarget.complos.org Studies comparing cabazitaxel to docetaxel have shown that cabazitaxel has similar antiproliferative activity in taxane-sensitive cell lines but markedly greater activity in cell lines with taxane resistance. nih.govnih.gov

Other essential in vitro assays include:

Tubulin Polymerization Assays: These cell-free assays directly measure a taxane's ability to promote the assembly and stabilization of microtubules, which is their core mechanism of action. plos.orgaacrjournals.org Derivatives are compared to established taxanes like paclitaxel (B517696) to gauge their relative activity. plos.org

Cell Migration Assays: These assays, such as the chemotaxis assay, evaluate a compound's ability to inhibit cancer cell migration, a key process in metastasis. Studies have shown that a combination of PEDF and low-doses of cabazitaxel can inhibit the migration of prostate tumor cells. nih.gov

Colony Formation Assays: This technique assesses the ability of single cancer cells to grow into colonies, providing insight into the long-term cytotoxic effect of a drug.

These in vitro profiling methods allow researchers to compare the biological activity of novel taxane derivatives against existing drugs and select promising candidates for further evaluation. nih.gov

Table 2: Comparative Cytotoxicity (IC50) of Taxane Derivatives in Various Cell Lines IC50 values represent the concentration of the drug that inhibits cell viability by 50%. Lower values indicate higher potency.

| Compound | Cell Line | Type | IC50 Value |

| Paclitaxel Analog (Tx-D) | MDA-MB-468 | Breast Cancer | 3.5 nM plos.org |

| Paclitaxel Analog (Tx-F) | MDA-MB-468 | Breast Cancer | 12.3 nM plos.org |

| Paclitaxel | MDA-MB-468 | Breast Cancer | 2.5 nM plos.org |

| Cabazitaxel | T98G | Glioma | ~2.5 nM oncotarget.com |

| Cabazitaxel | U87 | Glioma | ~2.5 nM oncotarget.com |

In vivo Animal Model Studies for Pharmacological Evaluation (excluding clinical translation)

Following promising in vitro results, taxane derivatives are evaluated in in vivo animal models to assess their pharmacological activity within a complex biological system. These studies typically use immunodeficient mice bearing human tumor xenografts, which are tumors grown from implanted human cancer cells. nih.gov

These models are used to evaluate the anti-tumor efficacy of the compounds. For example, cabazitaxel has demonstrated excellent anti-tumor activity across a broad spectrum of docetaxel-sensitive tumor xenografts. nih.gov In a patient-derived, castrate-resistant prostate cancer xenograft model (HID28), cabazitaxel showed greater efficacy than docetaxel at equivalent dose levels. nih.govresearchgate.net Cabazitaxel also showed significant anti-tumor activity in animal models of tumors with both innate and acquired resistance to docetaxel. nih.govnih.gov

Furthermore, in vivo studies are crucial for evaluating efficacy in specific tumor types. Cabazitaxel has been assessed in mouse models of pediatric brain tumors, including atypical teratoid rhabdoid tumor (ATRT) and medulloblastoma, where it showed significant tumor growth inhibition. aetna.com In models of metastatic breast cancer, cabazitaxel-loaded polymeric micelles resulted in a 71.6% inhibition in tumor growth and a 93.5% reduction in lung metastasis. mdpi.com Similarly, in a murine melanoma model, a taxane derivative caused a reduction in the size of lung metastases. mdpi.com

These pre-clinical animal studies provide essential pharmacological data on a compound's anti-tumor activity and its effectiveness in resistant or hard-to-treat cancer models, forming the basis for its further research and development. nih.govnih.gov

Advanced Research Directions in Taxane Chemistry and De Boc Cabazitaxel Derivatives

Chemoenzymatic and Biocatalytic Approaches to Taxane (B156437) Synthesis

The complex structure of taxanes has historically presented significant synthetic challenges. Modern approaches increasingly integrate enzymatic methods with chemical synthesis to improve efficiency, selectivity, and sustainability. These chemoenzymatic and biocatalytic strategies are pivotal for producing the taxane core and key intermediates required for the synthesis of compounds like Cabazitaxel (B1684091) and, by extension, its De-boc precursor.

Research Findings: Researchers are harnessing microorganisms like Escherichia coli and yeast as "cell factories" to produce diterpenoid precursors through metabolic engineering and synthetic biology. jmb.or.krnih.gov These biological systems can be engineered to perform complex, multi-step syntheses that are difficult to achieve through traditional chemistry. For instance, an artificial system combining in-vitro multi-enzyme catalysis with chemical and yeast cell catalysis has been developed to produce taxadiene from mevalonate (B85504) (MVA) at significantly higher yields (946.7 mg/L) than microbial fermentation alone. nih.govresearchgate.net

Michigan State University researchers have developed a biocatalytic method using enzymes like Tyrocidine Synthetase A (TycA: PheAT) and phenylpropanoyltransferase (BAPT) to create key taxane intermediates. in-part.com This process operates in a water-based buffer, eliminating the need for harsh organic solvents and pyrophoric reagents like n-butyllithium, thus representing a "greener" production pathway. in-part.com Similarly, chemoenzymatic strategies have been successfully employed to synthesize the C-13 side chain of taxanes like Paclitaxel (B517696) and Docetaxel (B913), using lipase-catalyzed resolution to obtain the correct stereochemistry. capes.gov.brresearchgate.net These enzymatic methods provide the essential building blocks that are later coupled to the taxane core, a process that ultimately leads to De-boc Cabazitaxel following a series of chemical transformations.

| Approach | Key Enzymes/System | Product/Intermediate | Key Advantages |

| Biocatalysis Cascade | Tyrocidine Synthetase A (TycA: PheAT), Phenylpropanoyltransferase (BAPT) | Taxane intermediates (side chain precursors) | Faster, more efficient synthesis; eliminates harsh solvents and pyrophoric reagents. in-part.com |

| Artificial Synthetic System | In vitro multi-enzyme catalysis, chemical catalysis, yeast cell catalysis | Taxadiene (taxane core precursor) from mevalonate | High yield (946.7 mg/L); significantly increased productivity over fermentation. nih.govresearchgate.net |

| Chemoenzymatic Side Chain Synthesis | Lipases | N-benzoyl-(2R,3S)-3-phenylisoserine methyl ester (Side chain) | Efficient resolution of diastereomers to achieve high enantiopurity. capes.gov.br |

| Engineered Microbial Hosts | E. coli, Saccharomyces cerevisiae | Diterpenoid precursors (e.g., taxadiene) | Sustainable and efficient production from simple feedstocks. jmb.or.krnih.gov |

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

Computational chemistry provides invaluable insights into how taxanes interact with their biological target, β-tubulin. By modeling these interactions at an atomic level, researchers can predict the binding affinity of novel derivatives, rationalize structure-activity relationships (SAR), and design next-generation agents with improved pharmacological profiles.

Research Findings: Cabazitaxel functions by binding to the taxane site on the interior of the microtubule, stabilizing it and preventing the cell division process. nih.govmdpi.com Computational docking studies using software like Maestro (Schrödinger) have been performed to elucidate the binding mode of various microtubule targeting agents. mdpi.com These models help visualize the crucial interactions between the drug and amino acid residues within the binding pocket.

For Cabazitaxel, its structure, including the tert-butoxycarbonyl (Boc) group on the side chain, is optimized for this interaction and for reduced affinity to efflux pumps like P-glycoprotein (P-gp), which is a common mechanism of drug resistance. nih.govbmj.com Although models may not focus on De-boc Cabazitaxel directly, they analyze the contribution of each part of the Cabazitaxel molecule, including the side chain where the Boc group resides. By understanding the role of the Boc group in shielding the amine and influencing solubility and binding, researchers can better predict how modifications at this site—starting from the De-boc Cabazitaxel intermediate—would alter the molecule's interaction with both tubulin and resistance-conferring proteins. Machine learning models are also being developed to predict drug interactions with clinically relevant transporters, a technique that could be applied to newly designed taxane derivatives. nih.gov

| Compound | Target | Modeling Technique | Key Finding |

| Cabazitaxel | β-Tubulin | Molecular Docking | Binds to the interior taxane site, promoting microtubule stabilization. mdpi.com |

| Various Taxanes | P-glycoprotein (P-gp) efflux pump | SAR analysis, Computational Modeling | Cabazitaxel shows low affinity for P-gp, helping to overcome multidrug resistance. nih.govbmj.com |

| Novel Inhibitors | Drug Transporters (e.g., OATP1B1) | Machine Learning, QSAR | Computational models can successfully identify new inhibitors of clinically important transporters. nih.gov |

| Triazolopyrimidine derivatives | Tubulin | Molecular Docking, [³H]colchicine binding assay | Compounds identified that inhibit tubulin polymerization with potency similar to or greater than Combretastatin A-4. researchgate.net |

Development of Next-Generation Synthetic Methodologies for Complex Diterpenoids

The pursuit of more efficient and scalable total and semi-synthetic routes to complex diterpenoids like taxanes is a major focus of organic chemistry. Innovations in this area directly impact the availability and cost of drugs like Cabazitaxel and facilitate the exploration of novel analogues derived from intermediates such as De-boc Cabazitaxel.

These methodologies involve several key transformations: selective protection of hydroxyl groups, methylation of the C-7 and C-10 hydroxyls, coupling of the protected C-13 side chain, and finally, deprotection. google.comgoogle.com The final step in many syntheses is the removal of the Boc protecting group from the side chain amine to yield Cabazitaxel. google.com Therefore, De-boc Cabazitaxel is the immediate product of the core-side chain coupling and subsequent deprotections, before the final N-acylation step. Advances in synthetic methods, such as the development of divergent ring-formation strategies and late-stage C-H functionalization, are enabling the creation of diverse diterpenoid skeletons from common intermediates, expanding the chemical space for drug discovery. chinesechemsoc.org

| Starting Material | Synthetic Route | Overall Yield | Key Innovations |

| 10-Deacetylbaccatin III (10-DAB) | 5-step semi-synthesis | 32% | Avoids many hazardous reagents. researchgate.netnih.gov |

| 10-Deacetylbaccatin III (10-DAB) | 6-step semi-synthesis | 20% | Milder methylation conditions to reduce epimerization at C-7. researchgate.net |

| 10-Deacetylbaccatin III (10-DAB) | Multi-step synthesis via 7,10-di-Troc protection | 17.8% (for 3 steps) | Utilizes trichloroethoxycarbonyl (Troc) as a protecting group. researchgate.net |

Exploiting Synthetic Intermediates for Novel Chemical Scaffolds and Probes

Synthetic intermediates, far from being mere stepping stones, are valuable platforms for generating chemical diversity. De-boc Cabazitaxel, with its reactive primary amine, is an ideal scaffold for creating novel analogues and chemical probes to investigate biological processes.

Research Findings: The free amine of De-boc Cabazitaxel can be derivatized in numerous ways. Researchers have synthesized panels of Cabazitaxel analogues by modifying this position to explore SAR and develop compounds with improved potency or altered pharmacological properties. researchgate.netnih.gov For example, 7,10-di-O-methylthiomethyl (MTM) modified Cabazitaxel analogues have been synthesized and shown to possess antitumor activity similar to the parent drug. researchgate.net

Furthermore, the amine serves as an attachment point for conjugating Cabazitaxel to various delivery systems or probes. In one approach, Cabazitaxel was conjugated to dextran (B179266) to create a nanoconjugate, improving its solubility and pharmacokinetic profile. researchgate.net In another study, it was linked via a cleavable peptide sequence to another cytotoxic agent, SN-38, to create a dual-drug conjugate targeted to prostate cancer cells via a prostate-specific antigen (PSA) recognition sequence. nih.gov Amphiphilic prodrugs of Cabazitaxel have also been synthesized by linking it to oligo(ethylene glycol) through a disulfide linker, enabling the formation of self-assembling nanoparticles that release the active drug in the reducing intracellular environment. rsc.org These examples highlight how De-boc Cabazitaxel is a critical starting point for creating sophisticated, next-generation therapeutic constructs.

| Intermediate | Modification Strategy | Resulting Product | Purpose/Advantage |

| De-boc Cabazitaxel | Conjugation to dextran-folate | Dextran-folate nanoconjugate | Improved solubility; enhanced serum residence time; targeted delivery. researchgate.net |

| De-boc Cabazitaxel | Conjugation to a PSA-cleavable peptide and a second drug (SN-38) | Dual drug-peptide conjugate | Targeted, combination chemotherapy for prostate cancer. nih.gov |

| De-boc Cabazitaxel | Derivatization with oligo(ethylene glycol) via a disulfide linker | Self-assembling, reduction-responsive nanoparticles | Prodrug formation; triggered intracellular drug release. rsc.org |

| De-boc Cabazitaxel | Synthesis of analogues with modified 7,10-O-groups (e.g., MTM) | Novel Cabazitaxel analogues | Exploration of structure-activity relationships; search for candidates with improved preclinical profiles. researchgate.net |

Future Perspectives in Academic Drug Discovery Utilizing Taxane Chemical Space

The taxane scaffold remains a fertile ground for academic drug discovery, with the potential to yield therapies that overcome current limitations such as drug resistance and off-target toxicity. The integration of advanced synthetic, biological, and computational tools will be key to unlocking the full potential of the taxane chemical space.

Future Outlook: The future of taxane research lies in the development of "next-generation" taxanes that are not only highly potent but also capable of overcoming multidrug resistance (MDR) and eradicating cancer stem cells. nih.govresearchgate.net Academic research is focused on creating extensive libraries of taxane analogues for screening against a wider range of biological targets. Databases like TaxKB, which collate information on hundreds of natural and semi-synthetic taxanes, provide a valuable resource for guiding this research. researchgate.net

The development of innovative drug delivery systems, such as nanoformulations and tumor-targeted drug conjugates, is a high-priority area. nih.govmdpi.com Highly potent next-generation taxanes are ideal payloads for these systems. The use of intermediates like De-boc Cabazitaxel allows for the precise chemical modifications needed to attach these taxanes to targeting moieties like antibodies or peptides. nih.govmdpi.com Moreover, the exploration of taxanes for non-cancer indications, such as neurodegenerative diseases, is an emerging field. nih.gov By combining green chemoenzymatic synthesis of taxane cores, computational design of novel derivatives, and the strategic use of versatile intermediates like De-boc Cabazitaxel, academic researchers will continue to drive innovation and expand the therapeutic utility of this remarkable class of molecules.

Q & A

Q. What are the key pharmacological mechanisms distinguishing cabazitaxel from docetaxel, and how should these inform preclinical study design?

Cabazitaxel, a second-generation taxane, exhibits enhanced efficacy in docetaxel-resistant settings by stabilizing microtubules more effectively and evading drug-efflux pumps . Preclinical studies should compare cytotoxicity using in vitro models (e.g., PC3, DU-145, and 22Rv1 cell lines) with dose-dependent IC50 measurements and assess mechanisms like aberrant mitosis induction or multinucleated cell formation . Experimental designs must include controls for taxane resistance (e.g., P-glycoprotein overexpression) and use xenograft models to validate in vivo efficacy .

Q. What baseline patient characteristics are critical to stratify when designing retrospective studies on cabazitaxel for mCRPC?

Retrospective analyses should prioritize variables independently associated with overall survival (OS), such as performance status (PS), lactate dehydrogenase (LDH), hemoglobin, albumin, and alkaline phosphatase levels . Multivariate Cox regression models are recommended to control for confounding factors. Cohort stratification by prior corticosteroid use or docetaxel resistance status is also essential, as these influence treatment outcomes .

Q. How should pharmacokinetic (PK) studies be structured to evaluate cabazitaxel metabolism in hepatic impairment?

Phase I dose-escalation studies in hepatic impairment cohorts require stringent exclusion criteria (e.g., aberrant PK behaviors like low Cmax) and comparison with normal hepatic function groups. Key PK parameters include AUC, Cmax, and clearance rates. Statistical analyses should exclude outliers and focus on metabolite profiling via HPLC or LC-MS, given cabazitaxel's hepatic CYP3A4/5-mediated metabolism .

Advanced Research Questions

Q. How can researchers resolve contradictions in predictive biomarkers for cabazitaxel response, such as RB1 loss versus AR signaling?

Conflicting biomarker data (e.g., RB1 loss correlating with sensitivity vs. AR-independent mechanisms) necessitate orthogonal validation. Use isogenic RB1-knockdown cell lines to isolate RB1's role , and integrate multi-omics data (RNA-seq, proteomics) from clinical cohorts. Discordant results may arise from heterogeneous tumor subpopulations; single-cell sequencing or spatial transcriptomics can clarify context-dependent biomarkers .

Q. What methodological frameworks optimize the assessment of synergistic combinations, such as cabazitaxel with FABP5 inhibitors?

Synergy studies should employ combination index (CI) calculations using the Chou-Talalay method across multiple dose ratios (e.g., cabazitaxel + SBFI-102) . Validate findings in ex vivo patient-derived tumor explants to mimic clinical heterogeneity. For translational relevance, prioritize combinations showing >50% cytotoxicity enhancement in taxane-resistant lines and validate mechanistic overlap (e.g., lipid metabolism modulation) .

Q. How can discontinuation rates in cabazitaxel clinical trials be minimized through improved trial design?

Post hoc analyses of discontinuation predictors (e.g., <3 treatment cycles) recommend prospective stratification by baseline PS, visceral metastasis, and prior corticosteroid exposure . Adaptive trial designs with early futility stopping rules and patient-reported outcomes (PROs) for toxicity monitoring (e.g., neutropenia, diarrhea) may improve retention. Real-world evidence from post-marketing surveillance can identify understudied risk factors .

Q. What statistical approaches best address survival data heterogeneity in cabazitaxel studies with small sample sizes?

For underpowered cohorts, utilize bootstrapping or inverse probability weighting to adjust for selection bias. Competing risk analyses (Fine-Gray models) are critical in mCRPC studies where non-cancer deaths are common. Sensitivity analyses should test the robustness of OS findings to unmeasured confounders (e.g., unrecorded comorbidities) .

Methodological Guidelines Table

Notes

- Avoid commercial databases (e.g., benchchem.com ) for physicochemical data; instead, use peer-reviewed PK studies .

- For combination therapy studies, prioritize mechanistic overlap (e.g., microtubule stabilization + lipid metabolism) over empirical screening .

- Retrospective analyses must account for immortal time bias and treatment switching, common in mCRPC cohorts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.